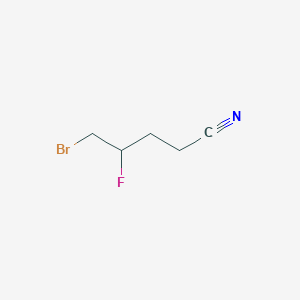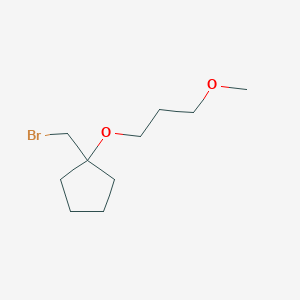
1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane
Descripción general
Descripción
1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane, also known as BMPCP, is an organic compound that has been studied and used in various scientific applications. It is a cyclic ether with a bromomethyl-substituted cyclopentane ring and a methoxypropoxy substituent. BMPCP has been found to have a wide range of uses in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane has been studied for its potential applications in scientific research. It has been found to have potential applications in the fields of biochemistry and physiology. It has been used as a model compound to study the effects of bromoethers on cell membranes, as well as to study the effects of cyclic ethers on enzyme activity. It has also been studied for its potential use as a drug delivery system, as well as for its potential use as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane is not fully understood, but it is believed to involve the formation of a cyclic ether, which is then able to interact with cell membranes and enzymes. The bromomethyl-substituted cyclopentane ring is thought to interact with cell membranes, while the methoxypropoxy substituent is thought to interact with enzymes. This interaction is thought to be responsible for the observed effects of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane on cell membranes and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane have been studied in various scientific research applications. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, as well as a modulatory effect on the enzyme phospholipase A2. It has also been found to have an inhibitory effect on the enzyme trypsin, as well as a modulatory effect on the enzyme adenosine triphosphatase. Additionally, 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane has been found to have a modulatory effect on the transcription factor NF-kappa B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane in laboratory experiments has several advantages. It is a relatively stable compound, with a high yield of the desired product. It is also relatively non-toxic, and has been found to have a low environmental impact. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments.
The main limitation of using 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane in laboratory experiments is that it is not water soluble. This can make it difficult to use in certain experiments, such as those that require the use of aqueous solutions. Additionally, 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane is not approved for use in humans, so it is not suitable for clinical trials.
Direcciones Futuras
There are several potential future directions for 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane research. One potential direction is to further study the effects of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane on cell membranes and enzymes. Additionally, further research could be done to explore the potential use of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane as a drug delivery system. Additionally, further research could be done to explore the potential use of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane as a bioactive compound. Finally, further research could be done to explore the potential use of 1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane as an anticancer agent.
Propiedades
IUPAC Name |
1-(bromomethyl)-1-(3-methoxypropoxy)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-12-7-4-8-13-10(9-11)5-2-3-6-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVSNWQQZSSUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1(CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-(3-methoxypropoxy)cyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




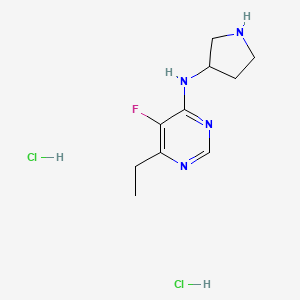
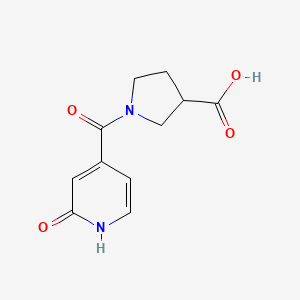
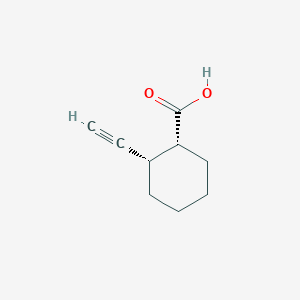
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)

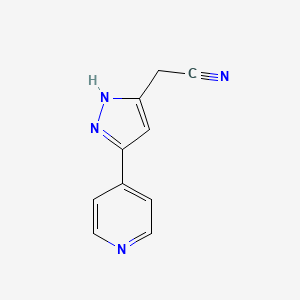
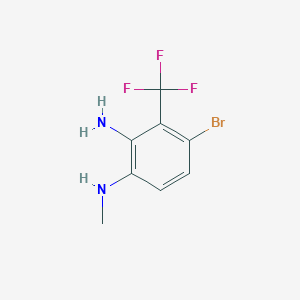
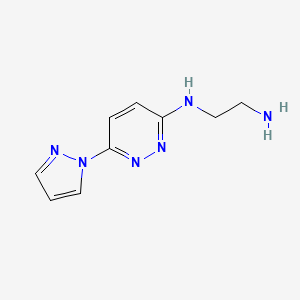
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
